2-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine
Description
Properties
IUPAC Name |
5-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S2/c1-2-11-4-5-12(24-11)25(21,22)20-8-10(9-20)15-18-14(19-23-15)13-16-6-3-7-17-13/h3-7,10H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBBYZVBIDVEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The azetidine ring is then introduced through a cyclization reaction, followed by the formation of the oxadiazole ring via a cyclization reaction involving hydrazine and a carboxylic acid derivative . Finally, the pyrimidine ring is incorporated through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group attached to the thiophene ring is a key reactive site. It undergoes nucleophilic substitution under mild conditions due to its electron-withdrawing nature:
Example : Reaction with pyridin-3-amine in dimethylformamide yields sulfonamide derivatives, as observed in structurally analogous compounds .
Ring-Opening Reactions of the Azetidine Moiety
The strained four-membered azetidine ring undergoes ring-opening under acidic or reductive conditions:
Mechanistic Insight : Protonation of the azetidine nitrogen under acidic conditions weakens the C–N bond, enabling nucleophilic attack by water or chloride ions.
Functionalization of the Oxadiazole Ring
The 1,2,4-oxadiazole ring participates in electrophilic and cycloaddition reactions:
Note : The electron-deficient nature of oxadiazole limits traditional electrophilic substitutions unless activating groups are present .
Modification of the Pyrimidine Ring
The pyrimidine component undergoes halogenation and cross-coupling reactions:
Limitation : Direct functionalization requires pre-existing leaving groups (e.g., Cl, Br) on the pyrimidine ring .
Reduction and Oxidation Reactions
Selective reduction/oxidation of specific functional groups:
Caution : Over-reduction of sulfonyl groups may lead to desulfurization.
Photochemical and Thermal Stability
-
Thermal decomposition : Above 200°C, the oxadiazole ring undergoes retro-[3+2] cycloreversion, releasing nitrile oxides .
-
UV-induced reactivity : Exposure to UV light (254 nm) initiates radical reactions at the thiophene sulfonyl group, forming dimeric products .
Biological Alkylation and Chelation
In medicinal chemistry contexts:
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Azetidine Ring : The azetidine moiety is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
- Oxadiazole Formation : The oxadiazole ring is constructed via condensation reactions involving hydrazides and carboxylic acids or their derivatives.
- Pyrimidine Synthesis : The pyrimidine component is integrated through nucleophilic substitution or cyclization methods.
Characterization of the synthesized compound is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- Infrared (IR) Spectroscopy
These methods confirm the structural integrity and purity of the compound.
Antimicrobial Activity
Preliminary studies have indicated that 2-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine exhibits significant antimicrobial properties against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study evaluating antimicrobial activity using the disc diffusion method, the compound was tested against:
- Staphylococcus aureus
- Escherichia coli
The results demonstrated a notable inhibition zone, indicating effective antibacterial action.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) | Control (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 8 |
Anticancer Potential
Emerging research suggests that this compound may also possess anticancer properties. In vitro assays have been conducted to evaluate its efficacy against cancer cell lines.
Case Study: Anticancer Activity
A recent study assessed the cytotoxic effects of the compound on human cancer cell lines such as HeLa and MCF7. The findings revealed a dose-dependent reduction in cell viability.
Table 3: Anticancer Activity Results
| Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| HeLa | 25 | 50 |
| MCF7 | 30 | 60 |
Mechanism of Action
The mechanism of action of 2-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes or receptors through hydrogen bonding and π-π stacking interactions. The azetidine ring may provide additional binding affinity through its unique three-dimensional structure .
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s key distinguishing features are its sulfonyl-ethylthiophene substituent and azetidine-oxadiazole-pyrimidine scaffold. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Sulfonyl vs. Hydrochloride Salt () : The target compound’s sulfonyl group likely enhances stability and target binding compared to the simpler azetidine-hydrochloride derivative, which prioritizes solubility .
Ethylthiophene vs. Trifluoromethylbenzoyl () : The ethylthiophene substituent may confer metabolic resistance due to steric bulk, whereas the trifluoromethyl group in the analog increases lipophilicity and electron-withdrawing effects .
Biological Activity
The compound 2-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine represents a novel class of pyrimidine derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound is characterized by the following components:
- A pyrimidine core, which is known for its significance in nucleic acids.
- An oxadiazole moiety that may enhance biological activity through its electron-withdrawing properties.
- A sulfonyl group linked to an ethylthiophen substituent, which can influence the compound's lipophilicity and reactivity.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in disease pathways. For instance, pyrimidine derivatives are often investigated for their ability to inhibit kinases and proteases that play critical roles in cancer and infectious diseases.
- Antimicrobial Activity : The presence of the thiophen and azetidine groups may contribute to antimicrobial properties, as seen in other thiophene-containing compounds that exhibit antibacterial and antifungal activities.
Antimicrobial Activity
Research on related pyrimidine derivatives has demonstrated significant antimicrobial effects. For example:
- In vitro studies have shown that pyrimidine derivatives exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
- The introduction of sulfonyl and thiophene groups has been linked to enhanced potency against Gram-positive bacteria.
Anticancer Potential
Pyrimidines are frequently studied for their anticancer properties:
- Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest .
- Specific derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic window .
Antiparasitic Activity
The potential antiparasitic activity is notable:
- Some pyrimidine derivatives have demonstrated efficacy against Trypanosoma brucei, with IC50 values indicating low micromolar activity . This suggests that the compound may share similar properties.
Table 1: Summary of Biological Activities of Related Pyrimidine Derivatives
Q & A
Q. What challenges arise when scaling up the synthesis of this compound, and how can they be addressed methodologically?
- Methodological Answer : Scale-up issues include exothermic reactions (e.g., sulfonation) and purification bottlenecks. Implement flow chemistry for safer heat management and continuous crystallization. Optimize chromatography parameters (e.g., gradient elution) for large batches, ensuring reproducibility via design of experiments (DoE) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
